molecular formula C14H14O2 B1595943 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol CAS No. 612-84-0

3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol

Cat. No.: B1595943
CAS No.: 612-84-0
M. Wt: 214.26 g/mol
InChI Key: WUGKVYDVIGOPSI-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4,4’-diol, 3,3’-dimethyl- is an organic compound that belongs to the biphenyl family This compound consists of two phenyl rings connected by a single bond, with hydroxyl groups at the 4 and 4’ positions and methyl groups at the 3 and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4,4’-diol, 3,3’-dimethyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, (4-methylphenyl)magnesium bromide can be prepared by reacting 4-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran. This intermediate is then reacted with thallium(I) bromide in anhydrous benzene to yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4,4’-diol, 3,3’-dimethyl- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation under reduced pressure and column chromatography.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4,4’-diol, 3,3’-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding a fully hydrogenated biphenyl.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce functional groups like nitro, sulfonyl, or halogen atoms.

Scientific Research Applications

[1,1’-Biphenyl]-4,4’-diol, 3,3’-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4,4’-diol, 3,3’-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound without any substituents.

    3,3’-Dimethylbiphenyl: Similar structure but lacks the hydroxyl groups.

    4,4’-Dihydroxybiphenyl: Similar structure but lacks the methyl groups.

Uniqueness

[1,1’-Biphenyl]-4,4’-diol, 3,3’-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the other similar compounds.

Properties

IUPAC Name

4-(4-hydroxy-3-methylphenyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGKVYDVIGOPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060613
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-84-0
Record name 3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4,4'-diol, 3,3'-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bi-o-cresol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4187
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Record name [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dimethyl-4,4'-biphenyldiol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4GKE937ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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